2-(Piperidin-3-ylmethoxy)nicotinonitrile
Description
Properties
CAS No. |
1185542-17-9 |
|---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10/h2,4,6,10,14H,1,3,5,8-9H2 |
InChI Key |
ZROYMJIPNXUCPB-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)COC2=C(C=CC=N2)C#N |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison of Key Nicotinonitrile Derivatives
Table 2: Physicochemical Properties of Selected Compounds
| Compound Name | LogP | Molecular Weight | Solubility |
|---|---|---|---|
| This compound | ~2.1* | 259.3 g/mol | Moderate (DMSO) |
| 4-Piperidin-4-yl nicotinonitrile | ~3.5 | 435.5 g/mol | Low (aqueous) |
| Compound XLII | ~4.8 | 512.3 g/mol | Poor (organic solvents) |
Key Findings and Implications
- Positional Effects : The placement of the piperidine ring (3-yl vs. 4-yl) significantly impacts biological activity. Piperidin-4-yl derivatives exhibit stronger IKK-beta inhibition, likely due to optimal spatial alignment with the kinase active site .
- Substituent Diversity : Sulfur-containing groups (e.g., sulfanyl) enhance electrophilicity but may reduce metabolic stability compared to ether-linked groups (e.g., methoxy) .
- Further studies should prioritize in vitro target screening and pharmacokinetic profiling.
Preparation Methods
Overview of Nicotinonitrile Scaffold Synthesis
The nicotinonitrile core, specifically 3-cyanopyridine derivatives, is commonly prepared via several established methods:
Ammoxidation of 3-methylpyridine (3-picoline): Industrially, 3-picoline undergoes ammoxidation in the presence of vanadium phosphorous oxide catalysts to yield 3-cyanopyridine with high efficiency (up to 88% yield).
Nucleophilic substitution of 3-bromopyridine: Reaction of 3-bromopyridine with potassium cyanide (KCN) in the presence of palladium catalysts (e.g., Pd2(dba)3) at moderate temperatures (~80 °C) affords 3-cyanopyridine derivatives in yields up to 93%.
Dehydration of nicotinic acid amide: Using reagents like copper(I) chloride with silylating agents or phosphorus pentoxide, nicotinic acid amide can be converted to 3-cyanopyridine in about 84% yield.
These methods establish the nicotinonitrile core necessary for further functionalization.
Representative Preparation Procedure
Based on the literature synthesis of related nicotinonitrile derivatives and nucleophilic substitution reactions, the preparation of 2-(Piperidin-3-ylmethoxy)nicotinonitrile can be outlined as follows:
Analytical Characterization
NMR Spectroscopy: The product typically shows characteristic signals for the aromatic protons of the nicotinonitrile ring and the methylene protons adjacent to the oxygen and piperidine ring. For example, 1H NMR in CDCl3 shows singlets and multiplets corresponding to these environments.
Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
Mass Spectrometry (MS): Confirms molecular weight consistent with the expected compound.
Elemental Analysis: Validates the composition.
Research Findings and Optimization Notes
The nucleophilic substitution step is sensitive to steric and electronic factors; using 2-chloro derivatives is generally more reactive than 2-bromo derivatives for displacement by alkoxides.
Reaction temperature and time are optimized to avoid side reactions such as hydrolysis or over-substitution.
Use of anhydrous conditions and dry solvents improves yield and purity.
Purification typically involves aqueous extraction followed by drying over anhydrous sodium sulfate and chromatographic separation.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ammoxidation | 3-methylpyridine | NH3, VPO catalyst | 300-400 °C, industrial scale | 85-88 | Produces 3-cyanopyridine core |
| Halogenation | 3-cyanopyridine or 2-oxo derivative | PCl5, POCl3 | 60-80 °C | >80 | Produces 2-chloro-3-cyanopyridine |
| Nucleophilic substitution | 2-chloro-3-cyanopyridine | Piperidin-3-ylmethanol (alkoxide) | 60-80 °C, DMF | 70-85 | Forms this compound |
Q & A
Q. What are the optimal synthetic routes for 2-(Piperidin-3-ylmethoxy)nicotinonitrile, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution on a nicotinonitrile core. For example, the displacement of a leaving group (e.g., chloride) by a piperidinylmethoxy moiety can proceed via a two-step addition-elimination mechanism under polar aprotic solvents like DMF at elevated temperatures (e.g., 80°C for 12 hours). Yields depend on solvent polarity, temperature, and the electron-withdrawing nature of substituents (e.g., trifluoromethyl groups enhance reactivity). A representative protocol is outlined below:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 2-(Piperidin-1-yl)nicotinonitrile derivative | 72% |
Methodological Insight : Optimize solvent (DMF vs. ethanol) and base (e.g., NaOMe vs. Cs₂CO₃) to balance nucleophilicity and reaction kinetics. Monitor by TLC or HPLC for intermediate formation.
Q. How can structural characterization of this compound be performed?
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns (e.g., piperidine proton integration at δ 1.4–2.8 ppm and nitrile signal at ~110 ppm).
- HRMS : Validate molecular formula (e.g., C₁₂H₁₄N₃O via ESI-HRMS).
- X-ray crystallography : Resolve piperidine ring conformation and bonding geometry .
- IR Spectroscopy : Identify nitrile stretch (~2200 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).
Note : Compare spectral data with structurally analogous compounds (e.g., 2-(3-Methoxypyridin-2-yl)acetonitrile) to resolve ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the piperidine moiety in biological systems?
The piperidine ring’s basicity (pKa ~11) allows protonation under physiological conditions, enhancing interactions with hydrophobic pockets in enzymes or receptors. For example, in cytotoxic agents like 2-(2-aminoethylamino)nicotinonitrile derivatives, the piperidine group facilitates cellular uptake and binding to DNA topoisomerases, as shown in cytotoxicity assays against CCRF-CEM leukemia cells (IC₅₀ < 10 µM) .
Q. Experimental Design :
- Perform molecular docking studies to predict binding modes.
- Use site-directed mutagenesis to identify critical residues in target enzymes.
- Validate with isothermal titration calorimetry (ITC) for binding affinity measurements.
Q. How do contradictory data on nitration conditions affect synthesis optimization?
Evidence suggests nitration steps (e.g., introducing nitro groups to the pyridine ring) may require sulfuric acid or milder conditions (e.g., HNO₃/AcOH). Contradictions arise from competing side reactions (e.g., over-nitration or ring oxidation).
Q. Resolution Strategy :
- Screen nitrating agents (e.g., AcONO₂ vs. HNO₃/H₂SO₄) under controlled temperatures.
- Use DFT calculations to predict regioselectivity and transition-state energies.
- Compare yields and purity via HPLC-MS .
Q. What are the challenges in studying the biological activity of this compound derivatives?
Limited in vivo data and off-target effects complicate interpretation. For instance, RGD-modified nanoparticles loaded with nicotinonitrile cytotoxic agents show enhanced tumor targeting but variable pharmacokinetics .
Q. Methodological Recommendations :
- Employ CRISPR-Cas9 screens to identify resistance mechanisms.
- Use metabolomics to track compound degradation pathways.
- Validate selectivity via kinase profiling panels.
Q. How can computational methods aid in predicting the compound’s environmental or metabolic fate?
Tools like EPI Suite or molecular dynamics simulations predict logP (hydrophobicity), biodegradation pathways, and metabolite formation. For example, the piperidine ring may undergo CYP450-mediated oxidation to form N-oxide derivatives .
Q. Validation :
- Use LC-MS/MS to identify metabolites in hepatocyte incubations.
- Apply QSAR models to correlate structural features with environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
